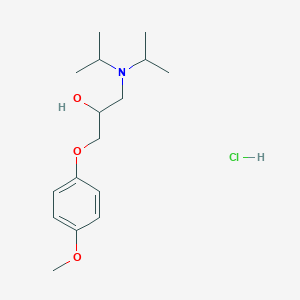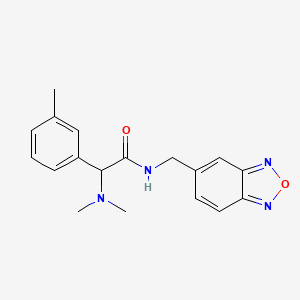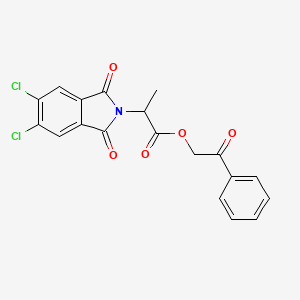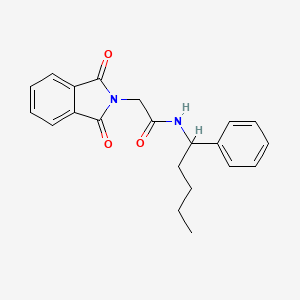
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
説明
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as DIP, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a selective beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other stress hormones on the body. In
作用機序
The mechanism of action of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is related to its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the body's response to stress hormones such as adrenaline. By blocking these receptors, 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can reduce the effects of stress hormones on the body, including the heart rate, blood pressure, and immune system response.
Biochemical and Physiological Effects
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has several biochemical and physiological effects on the body. It can reduce the levels of stress hormones in the body, which can improve the immune system's response to infections. 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can also reduce the heart rate and blood pressure, which can be beneficial for people with heart disease. Additionally, 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can reduce the symptoms of anxiety disorders by blocking the beta-adrenergic receptors in the brain.
実験室実験の利点と制限
One advantage of using 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride in lab experiments is its ability to selectively block the beta-adrenergic receptors in the body. This can help researchers to study the effects of stress hormones on the body and the role of beta-adrenergic receptors in various diseases. However, one limitation of using 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is its potential to interact with other chemicals in the body, which can affect the results of lab experiments.
将来の方向性
There are several future directions for research on 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride. One direction is to explore the potential of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride as a treatment for breast cancer and other types of cancer. Another direction is to investigate the effects of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride on the immune system and its potential as a treatment for infections. Additionally, researchers can study the role of beta-adrenergic receptors in other diseases such as diabetes and obesity and the potential of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride as a treatment for these diseases.
Conclusion
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a chemical compound that has gained attention for its potential use in scientific research. This compound can selectively block the beta-adrenergic receptors in the body, which can have several biochemical and physiological effects. 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has been used in studies on breast cancer, heart disease, asthma, anxiety disorders, and infections. Future research directions for 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride include exploring its potential as a treatment for cancer, infections, diabetes, and obesity.
科学的研究の応用
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has been used in several scientific research studies. One study found that 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can inhibit the growth of breast cancer cells by blocking the beta-adrenergic receptors on the cancer cells. Another study found that 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can reduce the levels of stress hormones in the body, which can improve the immune system's response to infections. 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has also been used in studies on heart disease, asthma, and anxiety disorders.
特性
IUPAC Name |
1-[di(propan-2-yl)amino]-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.ClH/c1-12(2)17(13(3)4)10-14(18)11-20-16-8-6-15(19-5)7-9-16;/h6-9,12-14,18H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSYJGOTXDIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)OC)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976176.png)


![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B3976198.png)
![2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)

![1-(ethylsulfonyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3976217.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-phenylbutanamide](/img/structure/B3976227.png)
![methyl 4-{5-[(3-benzoyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B3976229.png)
![2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3976232.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976239.png)
![6-methyl-2-{[(2-methyl-4-pyridinyl)methyl]amino}nicotinamide](/img/structure/B3976246.png)